1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride 1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1439898-20-0
VCID: VC5246990
InChI: InChI=1S/C12H17N.ClH/c1-10-4-2-3-5-11(10)8-12(9-13)6-7-12;/h2-5H,6-9,13H2,1H3;1H
SMILES: CC1=CC=CC=C1CC2(CC2)CN.Cl
Molecular Formula: C12H18ClN
Molecular Weight: 211.73

1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride

CAS No.: 1439898-20-0

Cat. No.: VC5246990

Molecular Formula: C12H18ClN

Molecular Weight: 211.73

* For research use only. Not for human or veterinary use.

1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride - 1439898-20-0

Specification

CAS No. 1439898-20-0
Molecular Formula C12H18ClN
Molecular Weight 211.73
IUPAC Name [1-[(2-methylphenyl)methyl]cyclopropyl]methanamine;hydrochloride
Standard InChI InChI=1S/C12H17N.ClH/c1-10-4-2-3-5-11(10)8-12(9-13)6-7-12;/h2-5H,6-9,13H2,1H3;1H
Standard InChI Key KXFHGBMAJYBBJR-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CC2(CC2)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

The compound’s systematic name, 1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride, denotes a cyclopropane ring bonded to a methanamine group (-CH2NH2) and a 2-methylbenzyl substituent. The hydrochloride salt enhances aqueous solubility, a critical feature for pharmacological applications .

Molecular Formula and Weight

  • Molecular formula: C12H17NHCl\text{C}_{12}\text{H}_{17}\text{N} \cdot \text{HCl}

  • Molecular weight: 211.73 g/mol .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves cyclopropanation followed by functional group modifications:

  • Cyclopropanation:
    Styrene derivatives undergo cyclopropanation using ethyl diazoacetate in the presence of a copper catalyst (e.g., Cu(acac)₂) to yield trans- and cis-cyclopropane esters . For example:

    Styrene+CH2N2COOEtCu(acac)2trans/cis-cyclopropane ester\text{Styrene} + \text{CH}_2\text{N}_2\text{COOEt} \xrightarrow{\text{Cu(acac)}_2} \text{trans/cis-cyclopropane ester}

    Separation of isomers is achieved via silica gel chromatography .

  • Amine Formation:
    The ester intermediate is hydrolyzed to a carboxylic acid, converted to an amide, and reduced to the primary amine using borane-dimethyl sulfide .

  • Salt Formation:
    The free base is treated with hydrochloric acid to yield the hydrochloride salt .

Optimization Challenges

  • Isomer Separation: trans-isomers often dominate due to steric preferences during cyclopropanation .

  • Yield Improvements: Catalytic asymmetric methods remain underdeveloped for this specific scaffold.

Physicochemical Properties

Physical State and Solubility

  • Appearance: White to off-white crystalline solid .

  • Solubility: Highly soluble in water (>50 mg/mL) due to ionic hydrochloride form; moderate solubility in polar organic solvents (e.g., methanol, ethanol) .

Stability Profile

  • Thermal Stability: Decomposes above 200°C without a sharp melting point .

  • Photostability: Susceptible to UV-induced degradation; storage in amber containers is recommended .

PropertyValue/DescriptionSource
Molecular formulaC12H17NHCl\text{C}_{12}\text{H}_{17}\text{N} \cdot \text{HCl}
Molecular weight211.73 g/mol
Solubility (water)>50 mg/mL
Thermal decomposition>200°C

Applications and Future Directions

Pharmaceutical Development

  • Lead Optimization: The compound’s scaffold serves as a starting point for designing 5-HT2C agonists with improved selectivity .

  • Prodrug Potential: The primary amine may be acylated or alkylated to modulate bioavailability.

Chemical Biology

  • Radiolabeling: Incorporating isotopes (e.g., ¹¹C) could enable PET imaging of serotonin receptors.

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